molecular formula C14H11ClN2O6S B5016367 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B5016367
M. Wt: 370.8 g/mol
InChI Key: OTCMEJPVEUKJJB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole ring, a nitro group, and a sulfonamide group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6S/c15-11-3-2-10(6-12(11)17(18)19)24(20,21)16-7-9-1-4-13-14(5-9)23-8-22-13/h1-6,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCMEJPVEUKJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with chlorosulfonic acid to introduce the sulfonamide group. This is followed by nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzenesulfonamide is unique due to its combination of a benzodioxole ring, a nitro group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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